methyl 3-[(tert-butoxycarbonyl)amino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate
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Overview
Description
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents like lithium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection results in the formation of the free amine.
Scientific Research Applications
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate
- tert-Butyloxycarbonyl-protected amino acids : These compounds also feature the Boc protecting group and are used in similar synthetic applications .
- tert-Butyloxycarbonyl-protected peptides : These peptides use the Boc group for amine protection during synthesis .
Uniqueness
The uniqueness of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate lies in its specific structure, which combines the Boc protecting group with a tetrahydrobenzo[b][1,4]oxazepine core. This combination provides unique reactivity and potential biological activity that distinguishes it from other Boc-protected compounds.
Properties
Molecular Formula |
C16H20N2O6 |
---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)18-11-8-23-12-6-5-9(14(20)22-4)7-10(12)17-13(11)19/h5-7,11H,8H2,1-4H3,(H,17,19)(H,18,21) |
InChI Key |
GOPGZDBEOZCRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
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